molecular formula C9H11IO B14454010 2-Iodosyl-1,3,5-trimethylbenzene CAS No. 75851-49-9

2-Iodosyl-1,3,5-trimethylbenzene

Cat. No.: B14454010
CAS No.: 75851-49-9
M. Wt: 262.09 g/mol
InChI Key: NGUIHHFSHBFBKP-UHFFFAOYSA-N
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Description

2-Iodosyl-1,3,5-trimethylbenzene is an organoiodine compound with the molecular formula C₉H₁₁IO. It is a hypervalent iodine compound, which means it contains an iodine atom that forms more bonds than typically expected. This compound is known for its unique reactivity and is used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodosyl-1,3,5-trimethylbenzene can be synthesized through several methods. One common method involves the oxidation of 2-iodo-1,3,5-trimethylbenzene using oxidizing agents such as hydrogen peroxide or peracetic acid. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodosyl-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

    Oxidation: It acts as an oxidizing agent, transferring oxygen to other substrates.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.

    Substitution: Reagents such as halogens (chlorine, bromine) and acids (sulfuric acid) are used under controlled conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products are often oxygenated derivatives of the starting material.

    Substitution: The products depend on the substituents introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

2-Iodosyl-1,3,5-trimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodosyl-1,3,5-trimethylbenzene involves the transfer of an oxygen atom to substrates, a process known as oxygenation. The hypervalent iodine center facilitates this transfer, making it an effective oxidizing agent. The molecular targets and pathways involved depend on the specific reactions and substrates used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other hypervalent iodine compounds. Its trimethylbenzene backbone provides steric hindrance, influencing its reactivity and selectivity in chemical reactions.

Properties

CAS No.

75851-49-9

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

2-iodosyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C9H11IO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5H,1-3H3

InChI Key

NGUIHHFSHBFBKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)I=O)C

Origin of Product

United States

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